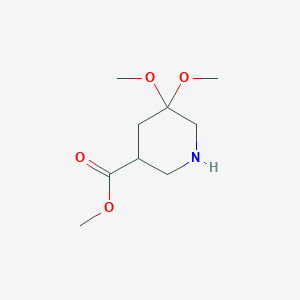

Methyl 5,5-dimethoxypiperidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5,5-dimethoxypiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-12-8(11)7-4-9(13-2,14-3)6-10-5-7/h7,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGDWFWJPDOIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193065-43-7 | |

| Record name | methyl 5,5-dimethoxypiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethoxypiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with methoxy and esterifying agents. One common method includes the use of methanol and an acid catalyst to introduce the methoxy groups, followed by esterification with methyl chloroformate under basic conditions . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethoxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 5,5-dimethoxypiperidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethoxypiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methyl 5-Methoxypiperidine-3-Carboxylate (CAS 113826-40-7)

- Structural Differences : Lacks the second methoxy group at the 5-position compared to the target compound.

- Physicochemical Properties: Molecular formula: C₈H₁₅NO₃ (vs. C₉H₁₇NO₅ for the dimethoxy analog). Molecular weight: 173.21 g/mol (lower due to fewer methoxy groups).

- Applications : Likely used as a simpler intermediate in alkaloid synthesis .

2.2. Ethyl 5,5-Dimethoxypiperidine-3-Carboxylate (CAS 2248335-43-3)

- Structural Differences : Ethyl ester substituent instead of methyl.

- Physicochemical Properties: Higher molecular weight (C₁₀H₁₉NO₅ vs. C₉H₁₇NO₅) due to the ethyl group.

- Reactivity : Ethyl esters are generally more resistant to hydrolysis than methyl esters, offering better stability in acidic conditions .

2.3. Methyl 5-Methylpiperidine-3-Carboxylate Hydrochloride (CAS 89895-55-6)

- Structural Differences: Replaces methoxy groups with a non-polar methyl group.

- Physicochemical Properties :

- Lower polarity due to the absence of methoxy groups.

- Hydrochloride salt form improves aqueous solubility compared to the free base.

- The hydrochloride salt may enhance stability during storage .

2.4. Ethyl 5-Hydroxypiperidine-3-Carboxylate Hydrochloride

- Structural Differences : Hydroxyl group at the 5-position instead of methoxy.

- Physicochemical Properties :

- Higher polarity due to the hydroxyl group, enabling hydrogen bonding.

- Hydroxyl group acidity (pKa ~10–12) allows deprotonation under basic conditions, unlike the chemically inert methoxy groups.

- Reactivity : The hydroxyl group can participate in oxidation or conjugation reactions, broadening its utility in derivatization .

2.5. 1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid (CAS 42346-68-9)

- Structural Differences : Five-membered pyrrolidine ring with a ketone group.

- Ketone group introduces electrophilic character at the carbonyl carbon.

- Applications : Used in peptide mimetics due to its constrained conformation .

Research Findings and Data Gaps

- Spectroscopic Data : Methyl 5,5-dimethoxypiperidine-3-carboxylate would exhibit distinct $ ^1H $ NMR signals for the two methoxy groups (δ ~3.3–3.5 ppm as singlets) and a carbonyl peak (δ ~170 ppm in $ ^{13}C $ NMR) .

- Stability : Dimethoxy substitution may reduce ring basicity compared to hydroxylated analogs, as seen in Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride .

- Data Gaps : Experimental data on melting/boiling points, solubility, and biological activity are absent in the provided evidence. Further studies using HPLC and mass spectrometry are recommended .

Biological Activity

Methyl 5,5-dimethoxypiperidine-3-carboxylate (MDPC) is a compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

MDPC is a piperidine derivative characterized by the presence of two methoxy groups at the 5-position and a carboxylate group at the 3-position. This unique structure contributes to its biological activity and solubility properties, which are critical for its interaction with biological targets.

Research indicates that MDPC exhibits several mechanisms of action, primarily through enzyme inhibition and modulation of cellular pathways. Notably, studies have shown that compounds with similar piperidine structures can inhibit key enzymes involved in metabolic processes and pathogen interactions.

Key Mechanisms:

- Enzyme Inhibition: MDPC has been evaluated for its inhibitory effects on various enzymes, including those involved in bacterial growth and metabolic pathways.

- Antimicrobial Activity: Preliminary studies suggest that MDPC may possess antimicrobial properties, particularly against certain gram-positive bacteria.

Biological Activity Assays

Various assays have been employed to evaluate the biological activity of MDPC:

- Inhibition Assays: These assays measure the compound's ability to inhibit specific enzymes or microbial growth.

- Cytotoxicity Tests: Evaluating the safety profile of MDPC involves assessing its cytotoxic effects on human cell lines.

- Antioxidant Activity: The compound's potential as an antioxidant has also been investigated using radical scavenging assays.

Table 1: Summary of Biological Activity Assays for MDPC

| Assay Type | Target/Organism | IC50/EC50 Values | Notes |

|---|---|---|---|

| Enzyme Inhibition | Pks13 (Mycobacterium) | Sub-micromolar | Significant potency observed |

| Antimicrobial | Gram-positive bacteria | Not specified | Preliminary results indicate effectiveness |

| Cytotoxicity | Human cell lines | >44 µM | Low toxicity observed |

| Antioxidant Activity | DPPH Radical Scavenging | Not quantified | Potential antioxidant properties suggested |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of MDPC against several bacterial strains. Results indicated that MDPC exhibited significant inhibitory activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, MDPC was tested against the Pks13 enzyme in Mycobacterium tuberculosis. The compound demonstrated sub-micromolar IC50 values, indicating strong inhibitory effects. This suggests potential applications in tuberculosis treatment, especially given the rising antibiotic resistance.

Research Findings and Future Directions

The current body of research highlights the promising biological activities of MDPC, particularly in antimicrobial and enzyme inhibition contexts. However, further studies are necessary to elucidate the precise mechanisms underlying these effects and to explore the compound's therapeutic potential in clinical settings.

Future research should focus on:

- Mechanistic Studies: Understanding how MDPC interacts at a molecular level with its targets.

- In Vivo Studies: Evaluating the efficacy and safety of MDPC in animal models to support further development into clinical applications.

- Structural Modifications: Investigating analogs of MDPC to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the common synthetic routes for Methyl 5,5-dimethoxypiperidine-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves condensation reactions under acidic or basic catalysis. For example, piperidine derivatives can be synthesized via nucleophilic substitution or cyclization reactions. Key steps include refluxing in anhydrous solvents (e.g., ethanol or methanol) with catalysts like trifluoroacetic acid or piperidine . Optimization may involve adjusting reaction time (e.g., 12–20 hours for cyclization), temperature (35–80°C), and stoichiometric ratios of reagents. Purification via recrystallization (using methanol or benzene) or column chromatography is critical to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester or methoxy groups. Avoid exposure to moisture, strong acids/bases, and high temperatures, as these can degrade the compound. Use airtight glass containers with PTFE-lined caps to minimize oxidation .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be observed?

- Methodological Answer :

- NMR : Expect a singlet for the two methoxy groups (δ ~3.3–3.7 ppm) and a triplet for the piperidine ring protons. The ester carbonyl (C=O) typically appears at δ ~165–175 ppm in NMR .

- IR : Strong absorption bands at ~1730 cm (ester C=O) and ~1100–1250 cm (C-O stretching of methoxy groups) .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 243.3 g/mol) and fragmentation patterns consistent with piperidine ring cleavage .

Q. How can researchers confirm the purity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:3) can monitor reaction progress. Melting point analysis (expected range: 30–60°C) and elemental analysis (C, H, N) provide additional validation .

Advanced Research Questions

Q. How can crystallographic data refinement resolve structural ambiguities in this compound?

- Methodological Answer : Programs like SHELXL are used for small-molecule refinement. High-resolution X-ray diffraction data can resolve conformational flexibility in the piperidine ring. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis to confirm methoxy group orientation. For twinned crystals, SHELXD or SHELXE can assist in phasing .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

- Methodological Answer :

- Reaction Monitoring : Use in-situ techniques like NMR or FTIR to detect intermediates.

- Byproduct Identification : LC-MS or GC-MS can identify impurities. For example, incomplete esterification may yield carboxylic acid derivatives.

- Control Experiments : Vary reaction conditions (e.g., catalyst loading, solvent polarity) to isolate side reactions. Piperidine-catalyzed pathways may require strict anhydrous conditions to avoid hydrolysis .

Q. What mechanistic insights explain the reactivity of the piperidine ring in functionalization reactions?

- Methodological Answer : The ring’s chair conformation influences nucleophilic attack at the 3-carboxylate position. Density Functional Theory (DFT) calculations can model transition states for ring-opening or substitution reactions. Experimental validation via kinetic studies (e.g., varying substituents on the piperidine nitrogen) may reveal steric or electronic effects .

Q. How does this compound behave under varying pH or thermal conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13). The ester group is prone to hydrolysis under basic conditions (pH > 10), while the methoxy groups remain stable below 100°C.

- Thermal Analysis : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Differential scanning calorimetry (DSC) can detect melting points and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.